molecular formula C20H25N3O4S B2973936 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941976-35-8

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2973936
CAS No.: 941976-35-8
M. Wt: 403.5
InChI Key: NJTFPTPHUHNUFY-UHFFFAOYSA-N
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Description

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

  • A study by Mamedov et al. (2016) presented a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the target compound, showcasing the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Catalytic Applications

  • In the realm of catalysis, De et al. (2017) explored a copper-catalyzed coupling reaction employing a catalyst system that includes a compound structurally similar to the target molecule. This study highlights the compound's potential utility in facilitating complex organic reactions (De et al., 2017).

Potential Pharmacological Applications

  • Research into pharmacologically active compounds has identified morpholine derivatives as promising candidates for treating various conditions. For instance, Bardiot et al. (2015) discovered morpholine derivatives exhibiting antifungal activity, suggesting the therapeutic potential of morpholine-based compounds in treating fungal infections (Bardiot et al., 2015).
  • Another study by Karkara et al. (2020) synthesized and evaluated amino carbinol derivatives containing the thiophene moiety for their anti-tubercular activity, demonstrating the compound's relevance in developing novel antitubercular agents (Karkara et al., 2020).

Properties

IUPAC Name

N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-16-5-2-4-15(12-16)18(23-7-9-27-10-8-23)14-22-20(25)19(24)21-13-17-6-3-11-28-17/h2-6,11-12,18H,7-10,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTFPTPHUHNUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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